4-Methylquinoline-3-carboxylic acid
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Overview
Description
4-Methylquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-3-carboxylic acid can be achieved through various methods, including:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Doebner-Von Miller Synthesis: This method combines aniline with an aldehyde and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.
Friedländer Synthesis: This involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-3,4-dicarboxylic acid derivatives.
Reduction: 4-Methylquinoline-3-methanol or 4-Methylquinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
4-Methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives:
Quinoline-3-carboxylic acid: Lacks the methyl group at the fourth position, resulting in different chemical properties and reactivity.
4-Hydroxyquinoline-3-carboxylic acid: The presence of a hydroxyl group instead of a methyl group alters its solubility and biological activity.
4-Methylquinoline-2-carboxylic acid: The carboxylic acid group is at the second position, leading to different chemical behavior and applications.
Properties
IUPAC Name |
4-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSXQGMZHRAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717233 |
Source
|
Record name | 4-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103907-10-4 |
Source
|
Record name | 4-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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